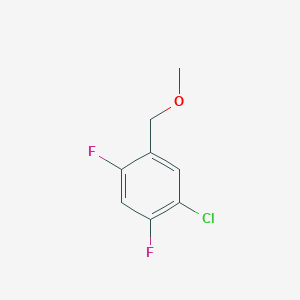

1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

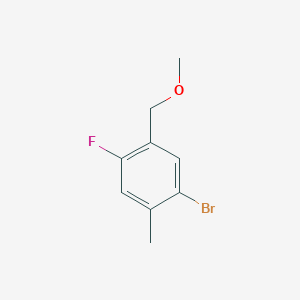

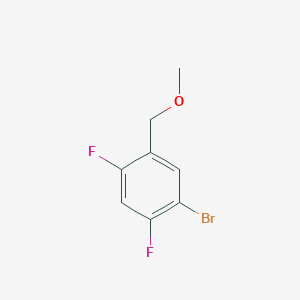

“1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of “1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” can be analyzed using techniques like ¹H NMR Spectra and Interpretation . The ¹H NMR spectrum can provide information about the number of protons to which the signal corresponds, which is useful in understanding the structure of the compound .Chemical Reactions Analysis

The chemical reactions of benzene derivatives like “1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” can involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” include a molecular weight of 192.59 and a molecular formula of C8H7ClF2O . It is stored at room temperature .Wirkmechanismus

Target of Action

It’s known that halogenated and methoxymethylated benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Similar compounds are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with an electrophilic carbon in the benzene ring, leading to a substitution of the halogen atom .

Biochemical Pathways

It’s worth noting that benzene derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to influence the function of various enzymes and receptors, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interaction with its targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluoro-5-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-4-5-2-6(9)8(11)3-7(5)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYHGWWJEVNSHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.